molecular formula C20H18F3N3O4 B2713954 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 877640-98-7

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2713954
M. Wt: 421.376
InChI Key: CPZYSOAUSPFYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N3O4 and its molecular weight is 421.376. The purity is usually 95%.
The exact mass of the compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has highlighted the role of orexin receptors in modulating behaviors such as feeding, arousal, stress, and drug abuse. Compounds like SB-649868, acting as dual orexin receptor antagonists, have been evaluated for their effects in models of binge eating in rats, pointing towards the therapeutic potential of orexin receptor antagonism in eating disorders with a compulsive component (Piccoli et al., 2012).

Structural Analysis and Insecticide Action

The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, has been detailed to understand its insecticidal mechanism. The study focused on the molecular arrangement and interactions that contribute to its efficacy, offering insights into designing more effective and safer insecticides (Cho et al., 2015).

Antimicrobial and Anticancer Activities

Research into urea derivatives has uncovered compounds with promising antimicrobial and anticancer activities. For instance, novel 4,5-disubstituted thiazolyl urea derivatives have shown significant antitumor properties, offering a basis for further exploration in cancer therapy (Ling et al., 2008). Additionally, certain ureas synthesized from dibenzo dioxaphosphocin have exhibited good antimicrobial activity, indicating their potential in developing new antimicrobial agents (Haranath et al., 2004).

Synthesis and Chemical Structure Analysis

Studies on the synthesis and structure of various urea derivatives have contributed significantly to the field of medicinal chemistry. The synthesis of new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been evaluated for their anticancer properties, showing considerable promise against various cancer cell lines (Feng et al., 2020). Moreover, research into environmentally friendly synthesis methods for ureas, aiming to avoid hazardous materials and optimize energy usage, has been explored to improve sustainability in chemical synthesis (Bigi et al., 2000).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c21-20(22,23)12-2-1-3-13(8-12)24-19(28)25-14-9-18(27)26(11-14)15-4-5-16-17(10-15)30-7-6-29-16/h1-5,8,10,14H,6-7,9,11H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZYSOAUSPFYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea

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